molecular formula C14H16N2O2 B13561082 3-(2,3-dihydro-2-methyl-1H-indol-1-yl)-2,6-Piperidinedione

3-(2,3-dihydro-2-methyl-1H-indol-1-yl)-2,6-Piperidinedione

Cat. No.: B13561082
M. Wt: 244.29 g/mol
InChI Key: YXVLNYDWHPIDAP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of indole derivatives with piperidine derivatives under specific conditions. For instance, the indole derivative can be reacted with sodium hydride in dimethylformamide (DMF) to form the corresponding sodium salt, which is then reacted with iodomethane to yield the N-methylated indole . This intermediate can then be further reacted with piperidine derivatives to form the final compound.

Chemical Reactions Analysis

3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the indole or piperidine moieties are substituted with other functional groups.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring systems

Mechanism of Action

The mechanism of action of 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to its biological effects. The piperidine moiety can also enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:

The uniqueness of 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione lies in its combined indole and piperidine moieties, which confer a unique set of chemical and biological properties.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-(2-methyl-2,3-dihydroindol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H16N2O2/c1-9-8-10-4-2-3-5-11(10)16(9)12-6-7-13(17)15-14(12)18/h2-5,9,12H,6-8H2,1H3,(H,15,17,18)

InChI Key

YXVLNYDWHPIDAP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C3CCC(=O)NC3=O

Origin of Product

United States

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